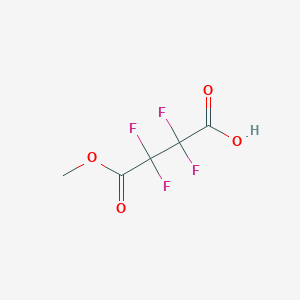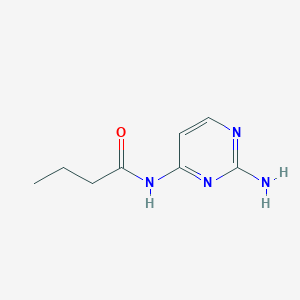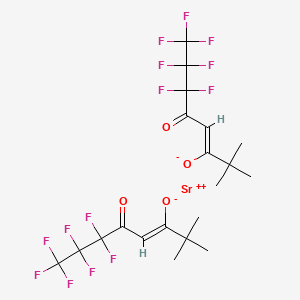
strontium (Z)-6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Strontium (Z)-6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate is a complex organometallic compound that features a strontium ion coordinated to a fluorinated organic ligand
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of strontium (Z)-6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate typically involves the reaction of strontium salts with the corresponding fluorinated organic ligand under controlled conditions. Commonly used strontium salts include strontium chloride or strontium nitrate. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactants. Solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) are often used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on the desired purity and yield of the product. High-purity strontium salts and ligands are essential to ensure the quality of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Strontium (Z)-6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form strontium oxides and other oxidation products.
Reduction: Reduction reactions can convert the compound to lower oxidation states or reduce the organic ligand.
Substitution: The fluorinated ligand can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield strontium oxide, while reduction may produce strontium hydrides or other reduced species.
Applications De Recherche Scientifique
Strontium (Z)-6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential use in imaging and as a contrast agent.
Medicine: Explored for its potential therapeutic effects, including bone regeneration and anti-cancer properties.
Industry: Utilized in the production of advanced materials, such as fluorinated polymers and coatings.
Mécanisme D'action
The mechanism of action of strontium (Z)-6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate involves its interaction with specific molecular targets and pathways. The strontium ion can interact with biological molecules, such as proteins and enzymes, altering their function. The fluorinated ligand may also play a role in modulating the compound’s activity by enhancing its stability and bioavailability.
Comparaison Avec Des Composés Similaires
Strontium (Z)-6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate can be compared with other similar compounds, such as:
Strontium ranelate: Used in the treatment of osteoporosis, with a different ligand structure.
Strontium titanate: A perovskite material with applications in electronics and catalysis.
Calcium and barium analogs: Similar alkaline earth metal compounds with varying properties and applications.
The uniqueness of this compound lies in its fluorinated ligand, which imparts distinct chemical and physical properties, making it suitable for specialized applications.
Propriétés
Formule moléculaire |
C20H20F14O4Sr |
|---|---|
Poids moléculaire |
678.0 g/mol |
Nom IUPAC |
strontium;(Z)-6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate |
InChI |
InChI=1S/2C10H11F7O2.Sr/c2*1-7(2,3)5(18)4-6(19)8(11,12)9(13,14)10(15,16)17;/h2*4,18H,1-3H3;/q;;+2/p-2/b2*5-4-; |
Clé InChI |
VQHJVBZHIFNAQC-SJGYQHGCSA-L |
SMILES isomérique |
CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/[O-])(C)C.CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/[O-])(C)C.[Sr+2] |
SMILES canonique |
CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)[O-].CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)[O-].[Sr+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


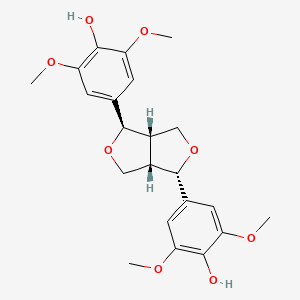
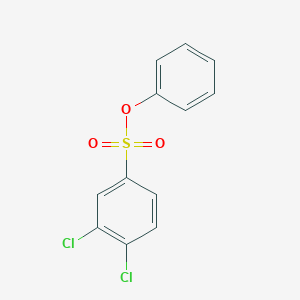
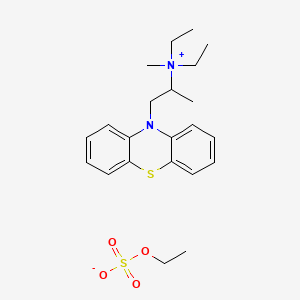

![2-amino-7-(cyclopropylmethyl)-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purine-6,8-dione](/img/structure/B14753035.png)
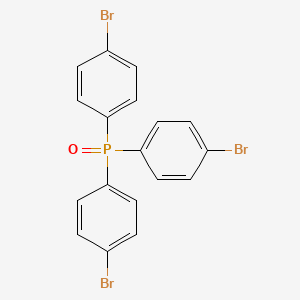
![[1,4]Dithiino[2,3-d]thiepine](/img/structure/B14753049.png)
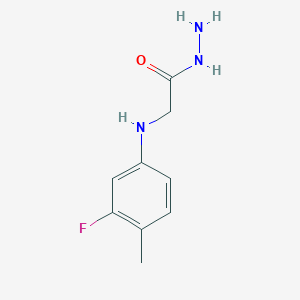
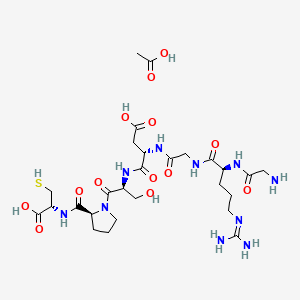
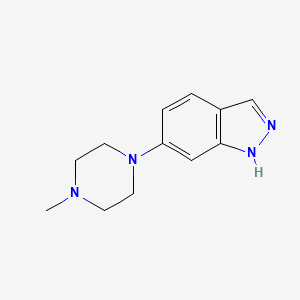
![1,4-Bis[(prop-1-en-1-yl)oxy]butane](/img/structure/B14753068.png)
![(3Z,5E)-1-[(2S)-2-amino-3-phenylpropanoyl]-3,5-bis[(3,4-dichlorophenyl)methylidene]piperidin-4-one;hydrochloride](/img/structure/B14753072.png)
